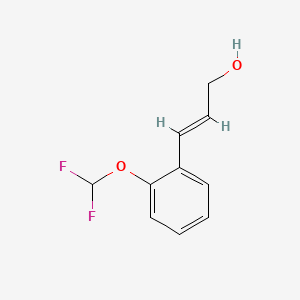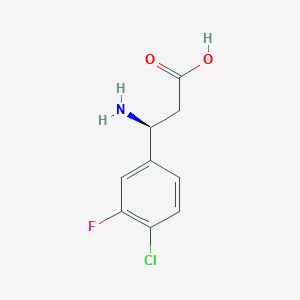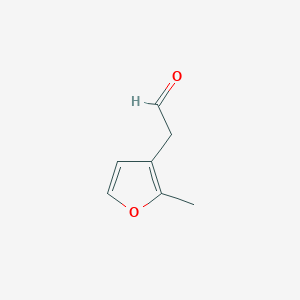
(2-Methyl-3-furyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylfuran-3-yl)acetaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-methylfuran-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural, a derivative of furan, using catalysts such as ReOx and WOx modified Cu/Al2O3 . Another method includes the hydroxyalkylation/alkylation reactions of 2-methylfuran with biomass-derived carbonyl compounds .
Industrial Production Methods
Industrial production of 2-(2-methylfuran-3-yl)acetaldehyde often involves the use of fluidized bed reactors for the selective hydrogenation of furfural. This process ensures high yield and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylfuran-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: 2-(2-methylfuran-3-yl)acetic acid.
Reduction: 2-(2-methylfuran-3-yl)ethanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-methylfuran-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of value-added chemicals and liquid fuels.
Mecanismo De Acción
The mechanism of action of 2-(2-methylfuran-3-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . The compound’s furan ring structure allows it to participate in various biochemical pathways, enhancing its efficacy in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2-acetyl-5-methylfuran: Used in the food industry for its flavoring properties.
2-methylfuran: A precursor for the synthesis of various chemicals and fuels.
Furfural: An important industrial chemical used in the production of resins and solvents.
Uniqueness
2-(2-methylfuran-3-yl)acetaldehyde stands out due to its unique combination of an aldehyde group and a furan ring, which allows it to participate in a wide range of chemical reactions and applications. Its potential in medicinal chemistry and industrial processes further highlights its significance .
Propiedades
Fórmula molecular |
C7H8O2 |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-(2-methylfuran-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H8O2/c1-6-7(2-4-8)3-5-9-6/h3-5H,2H2,1H3 |
Clave InChI |
RZDHAZFUANWHFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)



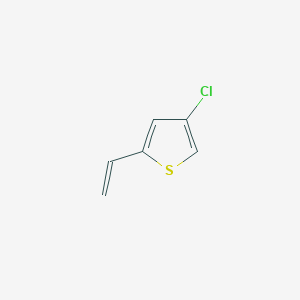
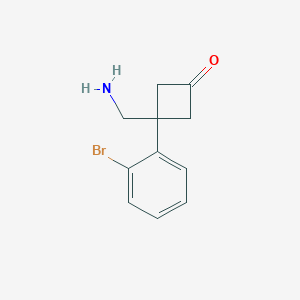
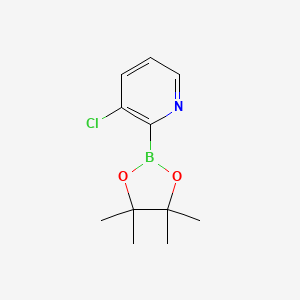
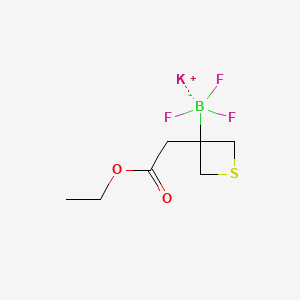
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
